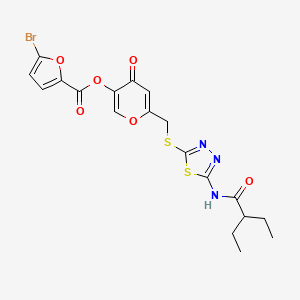
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a multifaceted compound with extensive applications. It's a synthesized chemical that combines several functional groups: thiadiazole, pyran, and furan. This combination lends the compound its unique chemical properties and potential usefulness in various fields such as medicinal chemistry, industrial applications, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis involves a multi-step process:
Preparation of intermediates: The initial step typically involves the synthesis of the 2-ethylbutanamido substituted 1,3,4-thiadiazole through a condensation reaction of an appropriate hydrazine derivative with a carboxylic acid.
Thioether formation: The intermediate thiadiazole reacts with a suitable thioether to yield the thiadiazole-thio intermediate.
Pyran ring formation: This intermediate undergoes a cyclization reaction with a suitable pyranone, forming the 4-oxo-4H-pyran-3-yl core.
Bromofuran esterification: Finally, the product undergoes an esterification reaction with 5-bromofuran-2-carboxylic acid, yielding the final compound.
Industrial Production Methods:
Industrial synthesis scales up these reactions by using bulk quantities of reagents and optimized conditions. Reaction parameters such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity. Continuous flow reactors or batch reactors may be employed depending on the reaction specifics and production scale requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, especially at the furan and thiadiazole moieties.
Reduction: Selective reduction reactions might be possible at the amido or oxo groups.
Substitution: The compound is susceptible to nucleophilic or electrophilic substitutions, particularly at the bromofuran site.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under solvent and temperature-controlled environments.
Major Products:
The reaction products can vary widely based on the conditions and reactants used
Scientific Research Applications
This compound holds significant promise in multiple research domains:
Chemistry: Acts as an intermediate for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: Explored for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for novel therapeutic agents.
Industry: Utilized in materials science for developing new polymers or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
Mechanism:
The precise mechanism of action depends on its application. for biological activity, it typically interacts with molecular targets such as enzymes or receptors, modulating their function.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, potentially leading to antibacterial or antifungal effects.
Receptor Modulation: It may bind to specific receptors, altering cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the additional functional groups present in the compound .
4-Hydroxy-6-methyl-2H-pyran-2-one: Possesses a similar pyran core but differs in overall molecular structure.
5-Bromo-2-furoic acid: Contains the bromofuran moiety but is structurally simpler.
Uniqueness:
The combination of the thiadiazole, pyran, and furan moieties in 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate imparts unique chemical properties and potential activities not commonly found in other compounds. Its complex structure allows for diverse interactions, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O6S2/c1-3-10(4-2)16(25)21-18-22-23-19(31-18)30-9-11-7-12(24)14(8-27-11)29-17(26)13-5-6-15(20)28-13/h5-8,10H,3-4,9H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFAVSFDJNEYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














